molecular formula C39H38N10O B602001 Irbesartan dimer impurity CAS No. 1346598-52-4

Irbesartan dimer impurity

Cat. No.: B602001
CAS No.: 1346598-52-4
M. Wt: 662.8 g/mol
InChI Key: WRDCNWPENKTBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.

Preparation Methods

The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:

Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .

Chemical Reactions Analysis

Irbesartan dimer impurity can undergo various chemical reactions, including:

    Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.

    Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Irbesartan dimer impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on drug safety. Key applications include:

Mechanism of Action

The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .

Comparison with Similar Compounds

Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:

The uniqueness of this compound lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.

Biological Activity

Irbesartan dimer impurity, identified by the CAS number 1346598-52-4, is a byproduct of the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for treating hypertension and diabetic nephropathy. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of Irbesartan formulations. This article delves into the biological activity, synthesis, and implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound can be chemically described as follows:

Property Details
Molecular Formula C39H38N10O
Molecular Weight 662.8 g/mol
Synonyms 4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole

The synthesis of Irbesartan involves several steps, during which various impurities can form, including the dimer impurity. The formation typically occurs during condensation reactions and tetrazole formation steps. The presence of this impurity is critical for pharmaceutical quality control, as it can affect drug stability and safety .

While Irbesartan functions by blocking the action of angiotensin II to lower blood pressure, the specific biological activity of the dimer impurity is less well-defined. It is primarily considered a byproduct rather than an active pharmaceutical ingredient. However, understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan .

Biological Activity and Toxicity Studies

Research into the biological activity of this compound has focused on its potential toxicity and interaction with biological systems. Some key findings include:

  • Toxicological Assessments : Studies have indicated that impurities in pharmaceuticals can lead to adverse effects, including genotoxicity. The dimer impurity's potential toxic effects are evaluated through in vitro assays that assess cell viability and mutagenicity .
  • Pharmacokinetics : The pharmacokinetic profile of the impurity may differ from that of Irbesartan itself. Research aims to understand how this impurity behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

  • Analytical Characterization : A study employed advanced analytical techniques such as HPLC and LC-MS to characterize this compound in pharmaceutical formulations. This research highlighted the importance of monitoring impurity levels to comply with regulatory standards set by organizations like the FDA and ICH .
  • Environmental Impact : Another investigation explored the environmental fate of Irbesartan and its impurities when subjected to various treatment methods. The study found that the dimer impurity could persist in certain conditions, raising concerns about its long-term effects on ecosystems .

Properties

CAS No.

1346598-52-4

Molecular Formula

C39H38N10O

Molecular Weight

662.8 g/mol

IUPAC Name

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)

InChI Key

WRDCNWPENKTBFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.